N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring multiple functional groups, including a furan ring, a pyrazole ring, a piperazine moiety, and a benzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Piperazine Introduction: The piperazine moiety is then attached through nucleophilic substitution reactions, where the pyrazole intermediate reacts with a piperazine derivative.
Benzo[d][1,3]dioxole Formation: The benzo[d][1,3]dioxole structure is synthesized separately and then coupled with the intermediate compound through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its diverse reactivity makes it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings may facilitate binding to active sites, while the piperazine and benzo[d][1,3]dioxole moieties could enhance the compound’s stability and bioavailability. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzamide: Similar structure but lacks the benzo[d][1,3]dioxole moiety.
N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-sulfonamide: Similar structure but contains a sulfonamide group instead of a carboxamide group.
Uniqueness
The presence of the benzo[d][1,3]dioxole moiety in N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide distinguishes it from other similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c28-21(15-3-4-19-20(12-15)32-14-31-19)23-5-6-26-7-9-27(10-8-26)22(29)17-13-16(24-25-17)18-2-1-11-30-18/h1-4,11-13H,5-10,14H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPJSHFJFNWURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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